

Molar Extinction Coefficient of Ethyl 8'-apo-β-caroten-8'-oate: A Technical Guide

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Compound of Interest		
Compound Name:	Ethyl 8'-apo-caroten-8'-oate	
Cat. No.:	B075794	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of Ethyl 8'-apo- β -caroten-8'-oate, a vital parameter for its quantification and characterization. This document details the experimental protocols for its determination, presents relevant data in a structured format, and illustrates the associated biological signaling pathway.

Quantitative Data

The molar extinction coefficient (ϵ), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for the application of the Beer-Lambert law in quantitative analysis. For Ethyl 8'-apo- β -caroten-8'-oate (CAS: 1109-11-1, Molecular Weight: 460.69 g/mol), the primary available data is in chloroform.[1][2][3][4][5]

Calculation of Molar Extinction Coefficient in Chloroform:

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) provides an absorptivity value (a) of 2550 for a 1% solution in a 1 cm cuvette.[1] The molar extinction coefficient (ε) can be calculated using the following formula:

 $\varepsilon = a \times (Molecular Weight / 10)$

 $\varepsilon = 2550 \times (460.70 / 10) = 117,478.5 \text{ L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$



This value is an approximation, and experimental determination is recommended for highest accuracy.

Table 1: Molar Extinction Coefficient of Ethyl 8'-apo-β-caroten-8'-oate

Solvent	Wavelength (λmax)	Molar Extinction Coefficient (ε) (L·mol ⁻¹ ·cm ⁻¹)	Reference
Chloroform	~449 nm	~117,479	Calculated from JECFA data[1]
Cyclohexane	Not available	-	-
Acetone	Not available	-	-
Ethanol	Not available	-	-

Note: The molar extinction coefficient of carotenoids is highly solvent-dependent. It is crucial to determine this value in the specific solvent used for analysis.

Experimental Protocols

The determination of the molar extinction coefficient of Ethyl 8'-apo- β -caroten-8'-oate requires careful experimental technique due to the compound's sensitivity to light and oxygen.

Materials and Equipment

- High-purity Ethyl 8'-apo-β-caroten-8'-oate
- Spectrophotometric grade solvents (e.g., chloroform, cyclohexane, acetone, ethanol)
- Calibrated UV-Vis spectrophotometer
- Quartz cuvettes with a 1 cm path length
- Calibrated analytical balance
- · Volumetric flasks and pipettes



- Inert gas (e.g., nitrogen or argon)
- Low-light conditions (e.g., a dark room or amber glassware)

Handling and Storage Precautions

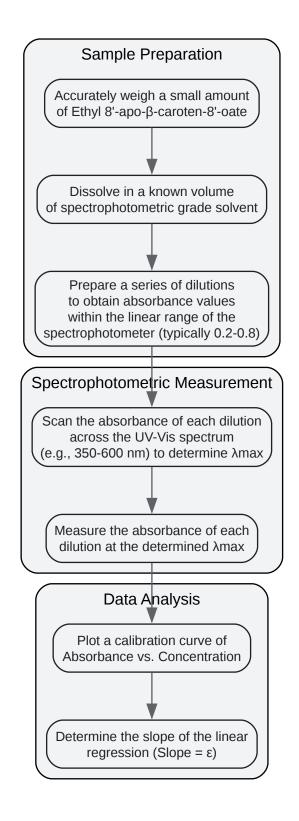
Carotenoids, including Ethyl 8'-apo- β -caroten-8'-oate, are susceptible to degradation by light and oxidation.[6][7]

- Storage: Store the solid compound at -20°C or lower in a tightly sealed, amber vial under an inert atmosphere.[4][8][9]
- Handling: All manipulations should be performed under subdued light and, if possible, under an inert atmosphere to minimize degradation. Use amber glassware or wrap standard glassware in aluminum foil.

Experimental Workflow

The following workflow outlines the steps for determining the molar extinction coefficient.





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Figure 1: Experimental workflow for determining the molar extinction coefficient.



Detailed Methodology

- Preparation of a Stock Solution: Accurately weigh approximately 1-5 mg of Ethyl 8'-apo-β-caroten-8'-oate using a calibrated analytical balance. Quantitatively transfer the compound to a 100 mL amber volumetric flask and dissolve it in the chosen solvent. Ensure complete dissolution, using gentle sonication if necessary. This will be your stock solution.
- Preparation of Dilutions: From the stock solution, prepare a series of at least five dilutions in amber volumetric flasks. The concentrations should be chosen to yield absorbance values between 0.2 and 0.8 at the λmax.
- Spectrophotometric Measurement:
 - Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
 - Set the spectrophotometer to scan a wavelength range appropriate for carotenoids (e.g., 350-600 nm).
 - Use the pure solvent as a blank to zero the instrument.
 - Record the absorbance spectrum of one of the dilutions to determine the wavelength of maximum absorbance (λmax).
 - \circ Set the spectrophotometer to the determined λ max and measure the absorbance of each of the prepared dilutions, starting with the least concentrated. Rinse the cuvette with the next solution to be measured before filling.
- Calculation of the Molar Extinction Coefficient:
 - Calculate the exact concentration (in mol/L) of each dilution.
 - Plot a graph of absorbance at λmax (y-axis) versus concentration (x-axis).
 - Perform a linear regression analysis on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in L·mol⁻¹·cm⁻¹. The y-intercept should be close to zero.

Biological Signaling Pathway

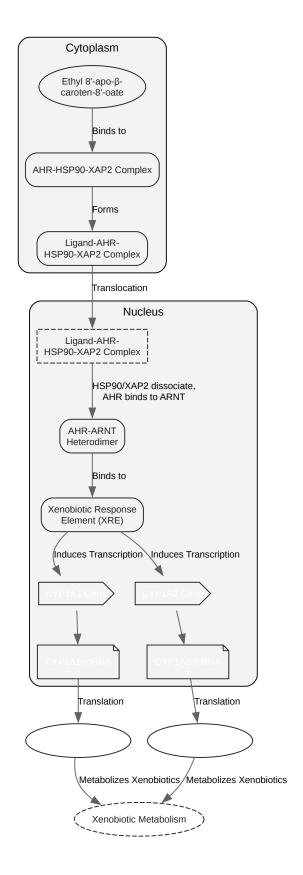


Ethyl 8'-apo-β-caroten-8'-oate, as a xenobiotic, can induce the expression of cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2. This induction is mediated through the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[10]

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that regulates the expression of a variety of genes involved in xenobiotic metabolism.





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Figure 2: Aryl Hydrocarbon Receptor (AHR) signaling pathway.



Pathway Description:

- Ligand Binding: Ethyl 8'-apo-β-caroten-8'-oate enters the cell and binds to the AHR, which is located in the cytoplasm in a complex with heat shock protein 90 (HSP90) and other cochaperones.[11][12][13]
- Translocation: Ligand binding induces a conformational change in the AHR complex, leading to its translocation into the nucleus.[11][14]
- Heterodimerization: In the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[12][14]
- DNA Binding: The AHR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[12]
 [15]
- Gene Transcription: This binding initiates the transcription of target genes, including CYP1A1 and CYP1A2, leading to an increase in their corresponding mRNA levels.[10][16][17]
- Protein Synthesis: The mRNA is then translated into CYP1A1 and CYP1A2 enzymes, which are primarily located in the endoplasmic reticulum. These enzymes play a crucial role in the metabolism of a wide range of xenobiotics, including drugs and environmental pollutants.

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